3-(acetylamino)-N~1~-[4-(acetylamino)phenyl]benzamide
Overview
Description
3-(acetylamino)-N~1~-[4-(acetylamino)phenyl]benzamide is a compound known for its potential applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes acetylamino groups attached to a benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(acetylamino)-N~1~-[4-(acetylamino)phenyl]benzamide typically involves the acetylation of aniline derivatives. One common method includes the reaction of 4-aminobenzamide with acetic anhydride under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a catalyst, such as pyridine, to facilitate the acetylation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale acetylation reactions using automated reactors. The process is optimized for high yield and purity, often employing advanced purification techniques such as recrystallization and chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
3-(acetylamino)-N~1~-[4-(acetylamino)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the acetylamino groups to amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
3-(acetylamino)-N~1~-[4-(acetylamino)phenyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in modulating biological pathways, particularly in the context of enzyme inhibition.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The primary mechanism of action of 3-(acetylamino)-N~1~-[4-(acetylamino)phenyl]benzamide involves the inhibition of histone deacetylase (HDAC). By inhibiting HDAC, the compound induces hyperacetylation of histones, which affects chromatin structure and gene expression. This mechanism is particularly relevant in the context of its antitumor activity, as it can lead to the suppression of tumor growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
N-acetyldinaline: Another HDAC inhibitor with similar antitumor properties.
Suberoylanilide hydroxamic acid (SAHA): A well-known HDAC inhibitor used in cancer therapy.
4-phenyl-3-butenoic acid (PBA): An amidation inhibitor with anti-inflammatory and antitumor properties.
Uniqueness
3-(acetylamino)-N~1~-[4-(acetylamino)phenyl]benzamide is unique due to its specific structure, which allows it to effectively inhibit HDAC and modulate gene expression. Its dual acetylamino groups provide distinct chemical properties that differentiate it from other similar compounds .
Properties
IUPAC Name |
3-acetamido-N-(4-acetamidophenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-11(21)18-14-6-8-15(9-7-14)20-17(23)13-4-3-5-16(10-13)19-12(2)22/h3-10H,1-2H3,(H,18,21)(H,19,22)(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMGSWALMILROKX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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